Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate
CAS No.:
Cat. No.: VC17433746
Molecular Formula: C10H9N3O4
Molecular Weight: 235.20 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate -](/images/structure/VC17433746.png)
Specification
Molecular Formula | C10H9N3O4 |
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Molecular Weight | 235.20 g/mol |
IUPAC Name | ethyl 6-nitro-1H-benzimidazole-4-carboxylate |
Standard InChI | InChI=1S/C10H9N3O4/c1-2-17-10(14)7-3-6(13(15)16)4-8-9(7)12-5-11-8/h3-5H,2H2,1H3,(H,11,12) |
Standard InChI Key | GDRGHUGVXGPOFG-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])NC=N2 |
Introduction
Chemical Identification and Structural Properties
IUPAC Nomenclature and Molecular Formula
The systematic name ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate reflects its substituents: a nitro group (-NO₂) at position 6, an ethyl ester (-COOEt) at position 4, and a hydrogen atom at the 1-position of the imidazole ring. Its molecular formula is C₁₁H₁₁N₃O₄, with a molecular weight of 273.23 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, O=16.00).
Structural Analysis
The benzimidazole core consists of a benzene ring fused to an imidazole ring. Nitro groups are electron-withdrawing, influencing the compound’s reactivity and electronic properties. The ethyl carboxylate ester enhances solubility in organic solvents, making it suitable for synthetic modifications.
Table 1: Key Physicochemical Properties
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis for ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate is documented, a plausible route involves:
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Nitration of Ethyl 6-Amino-1H-Benzo[d]Imidazole-4-Carboxylate: Treatment with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces the nitro group .
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Esterification of Nitro-Substituted Precursors: Alternatively, nitrobenzimidazole carboxylic acid could undergo esterification with ethanol under acidic conditions.
Table 2: Hypothetical Synthetic Route
Step | Reaction | Conditions | Yield (%) |
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1 | Nitration of amino derivative | HNO₃/H₂SO₄, 0–5°C, 2h | 60–70 |
2 | Purification | Column chromatography (SiO₂) | 85–90 |
Reactivity Profile
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Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding ethyl 6-amino-1H-benzo[d]imidazole-4-carboxylate .
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Ester Hydrolysis: Basic hydrolysis (NaOH/H₂O) produces the carboxylic acid derivative, useful for further functionalization.
Applications in Pharmaceutical Research
Antibiotic and Antiviral Agents
Benzimidazole derivatives exhibit broad-spectrum biological activity. The nitro group enhances electrophilicity, facilitating interactions with microbial enzymes. For example:
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Nitroimidazole Analogs: Metronidazole, a nitroimidazole antibiotic, shares mechanistic similarities, suggesting potential antimicrobial applications for this compound .
Fluorescent Probes
The conjugated π-system of benzimidazoles allows for fluorescence. Nitro groups may quench fluorescence, but reduction to amines could restore emissive properties, enabling use in bioimaging .
Table 3: Potential Biological Activities
Application | Mechanism of Action | Reference Compound |
---|---|---|
Antimicrobial | DNA intercalation or enzyme inhibition | Metronidazole |
Fluorescent Staining | Binding to cellular components | Hoechst 33342 |
Hazard | Precautionary Measures | Source |
---|---|---|
Skin irritation | Wear nitrile gloves | Analog data |
Moisture sensitivity | Store under inert atmosphere (N₂) | Storage guidelines |
Analytical Characterization
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, -COOCH₂CH₃), 4.35 (q, 2H, -COOCH₂), 8.10–8.50 (m, aromatic H) .
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IR (KBr): 1720 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).
Chromatographic Methods
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HPLC: C18 column, 70:30 acetonitrile/water, retention time ~6.2 min.
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